Psoralidin
Psoralidin
Psoralidin belongs to the class of organic compounds known as coumestans. These are polycyclic aromatic compounds containing a coumestan moiety, which consists of a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3, 2-c]chromen-6-one. They are oxidation products of pterocarpan. Thus, psoralidin is considered to be a flavonoid lipid molecule. Psoralidin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, psoralidin is primarily located in the membrane (predicted from logP). Psoralidin can be biosynthesized from coumestan. Outside of the human body, psoralidin can be found in fruits, lima bean, and pulses. This makes psoralidin a potential biomarker for the consumption of these food products.
Psoralidin is a member of the class of coumestans that is coumestan substituted by hydroxy groups at positions 3 and 9 and a prenyl group at position 2 respectively. It has a role as a plant metabolite and an estrogen receptor agonist. It is a member of coumestans, a polyphenol and a delta-lactone. It derives from a coumestan.
Psoralidin is a member of the class of coumestans that is coumestan substituted by hydroxy groups at positions 3 and 9 and a prenyl group at position 2 respectively. It has a role as a plant metabolite and an estrogen receptor agonist. It is a member of coumestans, a polyphenol and a delta-lactone. It derives from a coumestan.
Brand Name:
Vulcanchem
CAS No.:
18642-23-4
VCID:
VC0540562
InChI:
InChI=1S/C20H16O5/c1-10(2)3-4-11-7-14-17(9-15(11)22)25-20(23)18-13-6-5-12(21)8-16(13)24-19(14)18/h3,5-9,21-22H,4H2,1-2H3
SMILES:
O=C1C2=C(OC3=C2C=CC(O)=C3)C4=C(O1)C=C(O)C(C/C=C(C)\C)=C4
Molecular Formula:
C20H16O5
Molecular Weight:
336.3 g/mol
Psoralidin
CAS No.: 18642-23-4
Inhibitors
VCID: VC0540562
Molecular Formula: C20H16O5
Molecular Weight: 336.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 18642-23-4 |
---|---|
Product Name | Psoralidin |
Molecular Formula | C20H16O5 |
Molecular Weight | 336.3 g/mol |
IUPAC Name | 3,9-Dihydroxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one |
Standard InChI | InChI=1S/C20H16O5/c1-10(2)3-4-11-7-14-17(9-15(11)22)25-20(23)18-13-6-5-12(21)8-16(13)24-19(14)18/h3,5-9,21-22H,4H2,1-2H3 |
Standard InChIKey | YABIJLLNNFURIJ-UHFFFAOYSA-N |
SMILES | O=C1C2=C(OC3=C2C=CC(O)=C3)C4=C(O1)C=C(O)C(C/C=C(C)\C)=C4 |
Canonical SMILES | CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)C |
Appearance | Solid powder |
Melting Point | 290-292°C |
Physical Description | Solid |
Description | Psoralidin belongs to the class of organic compounds known as coumestans. These are polycyclic aromatic compounds containing a coumestan moiety, which consists of a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3, 2-c]chromen-6-one. They are oxidation products of pterocarpan. Thus, psoralidin is considered to be a flavonoid lipid molecule. Psoralidin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, psoralidin is primarily located in the membrane (predicted from logP). Psoralidin can be biosynthesized from coumestan. Outside of the human body, psoralidin can be found in fruits, lima bean, and pulses. This makes psoralidin a potential biomarker for the consumption of these food products. Psoralidin is a member of the class of coumestans that is coumestan substituted by hydroxy groups at positions 3 and 9 and a prenyl group at position 2 respectively. It has a role as a plant metabolite and an estrogen receptor agonist. It is a member of coumestans, a polyphenol and a delta-lactone. It derives from a coumestan. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 3,9-Dihydroxy-2-prenylcoumestan psoralidin |
Reference | 1: Farahani MS, Bahramsoltani R, Farzaei MH, Abdollahi M, Rahimi R. Plant-derived natural medicines for the management of depression: an overview of mechanisms of action. Rev Neurosci. 2015;26(3):305-21. doi: 10.1515/revneuro-2014-0058. Review. PubMed PMID: 25719303. 2: Rana A, Attar R, Qureshi MZ, Gasparri ML, Donato VD, Ali GM, Farooqi AA. Dealing naturally with stumbling blocks on highways and byways of TRAIL induced signaling. Asian Pac J Cancer Prev. 2014;15(19):8041-6. Review. PubMed PMID: 25338981. 3: Chopra B, Dhingra AK, Dhar KL. Psoralea corylifolia L. (Buguchi) - folklore to modern evidence: review. Fitoterapia. 2013 Oct;90:44-56. doi: 10.1016/j.fitote.2013.06.016. Epub 2013 Jul 4. Review. PubMed PMID: 23831482. |
PubChem Compound | 5281806 |
Last Modified | Nov 11 2021 |
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